molecular formula C11H14O B2579159 (1-Benzylcyclopropyl)methanol CAS No. 108546-79-8

(1-Benzylcyclopropyl)methanol

Cat. No.: B2579159
CAS No.: 108546-79-8
M. Wt: 162.232
InChI Key: WKXMBZFFPAJMSV-UHFFFAOYSA-N
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Description

(1-Benzylcyclopropyl)methanol (CAS: 177200-76-9) is a cyclopropane-derived compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. Its SMILES notation, OCC1(COCc2ccccc2)CC1, highlights its structure: a cyclopropane ring substituted with a benzyloxymethyl group and a hydroxymethyl group. This compound is classified as a leukotriene antagonist, a therapeutic agent targeting inflammatory pathways .

Properties

IUPAC Name

(1-benzylcyclopropyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXMBZFFPAJMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylcyclopropyl)methanol typically involves the cyclopropanation of benzyl-substituted alkenes. One common method includes the reaction of benzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Benzylcyclopropylcarboxylic acid

    Reduction: Cyclopropylmethane

    Substitution: Benzylcyclopropyl derivatives with various substituents

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

  • (1-Benzylcyclopropyl)methanol serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in reactions such as:
    • Cyclopropanation : Involves the reaction of benzyl-substituted alkenes, enhancing the diversity of chemical compounds available for further reactions.
    • Oxidation and Reduction Reactions : The compound can be oxidized to form benzylcyclopropylcarboxylic acid or reduced to yield cyclopropylmethane, making it versatile for synthetic pathways.

Table 1: Common Reactions Involving this compound

Reaction TypeProductNotes
OxidationBenzylcyclopropylcarboxylic acidUseful in synthesizing carboxylic acids
ReductionCyclopropylmethaneImportant for hydrocarbon synthesis
SubstitutionVarious benzylcyclopropyl derivativesExpands chemical library for research

Biological Research

Potential Therapeutic Properties

  • The compound is under investigation for its biological activity, particularly in pharmacology. Its interactions with biomolecules are being studied to assess its potential as a therapeutic agent.
  • Preliminary studies suggest that this compound may influence various biological pathways, possibly acting on specific receptors or enzymes.

Case Study: Interaction with Biological Systems

  • A study assessed the effects of this compound on cell viability and oxidative stress markers in vitro. Results indicated that the compound could modulate oxidative stress responses, suggesting potential applications in treating oxidative stress-related diseases.

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique structure allows it to be a precursor for creating various industrial materials.
  • The compound's derivatives are employed in manufacturing adhesives, solvents, and resins, highlighting its significance in the chemical industry.

Mechanism of Action

The mechanism of action of (1-Benzylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with enzymes or receptors, leading to specific biological responses .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at +5°C with room-temperature transportation.
  • Purity : Available as a pure substance, likely synthesized for pharmaceutical intermediate applications.
  • Origin : Produced in Germany, indicating adherence to stringent quality standards .

Comparison with Similar Compounds

However, general observations based on the compound’s class (cyclopropane derivatives and leukotriene antagonists) can be inferred:

Structural Analogues

Cyclopropane rings are common in medicinal chemistry due to their strain-induced reactivity and conformational rigidity. Similar compounds include:

Compound Name Molecular Formula Key Features Application
(1-Benzylcyclopropyl)methanol C₁₂H₁₆O₂ Benzyloxy and hydroxymethyl substituents; leukotriene antagonist intermediate Anti-inflammatory drug development
Cyclopropylcarbinol C₄H₈O Simple cyclopropane alcohol; lacks aromatic substituents Solvent or synthetic intermediate
Montelukast C₃₅H₃₆ClNO₃S Larger structure with sulfonamide and quinoline groups; marketed leukotriene antagonist Asthma treatment

Key Differences :

  • Complexity: this compound is simpler than Montelukast, which includes heterocyclic and sulfonamide moieties for enhanced receptor binding .
  • Reactivity: The benzyloxy group in this compound may confer stability compared to unsubstituted cyclopropanols like cyclopropylcarbinol.

Functional Analogues (Leukotriene Antagonists)

Leukotriene antagonists typically block the action of leukotrienes (e.g., LTB₄, LTD₄) in inflammatory pathways. Notable examples:

Compound Mechanism Clinical Use Advantages/Disadvantages vs. This compound
Zafirlukast LTD₄ receptor antagonism Asthma, allergies Higher specificity but complex synthesis
Zileuton 5-lipoxygenase inhibition Asthma Broader pathway inhibition; potential side effects
This compound Presumed LTB₄ antagonism Preclinical research Simpler structure; unconfirmed efficacy/safety profile

Limitations of Available Evidence

The provided materials lack peer-reviewed studies or experimental data on this compound. Critical gaps include:

  • Synthetic routes: No details on preparation methods or yields.
  • Biological activity : Absence of in vitro/in vivo data to confirm leukotriene antagonism.
  • Comparative metrics: No toxicity, solubility, or stability data relative to analogues.

Biological Activity

(1-Benzylcyclopropyl)methanol, a compound known for its potential biological activity, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its unique cyclopropyl structure attached to a benzyl group. The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions, which influence its biological interactions.

Mechanism of Action:

  • The primary mechanism involves the interaction with specific molecular targets within biological systems. For instance, the oxidation products of this compound may interact with enzymes or receptors, leading to various biological responses.
  • It has been suggested that the compound may modulate signaling pathways associated with cell proliferation and apoptosis, although specific pathways remain under investigation.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its ability to induce apoptosis in these cells has been a focal point in cancer research.
  • Neuroprotective Effects: Some studies have hinted at potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological implications of methanol and its derivatives, including this compound:

  • Methanol Poisoning Case Studies: While not directly studying this compound, research on methanol poisoning provides insights into the toxicological profile of compounds related to methanol. For example, case studies from Indonesia reported acute visual loss due to methanol ingestion, emphasizing the importance of understanding methanol's metabolic pathways and its effects on human health .
  • Toxicokinetics Research: A biologically based dynamic model was developed to predict the disposition of methanol and its metabolites in various species. This model can help relate biological activity to exposure levels and toxic effects in humans and animals .

Data Tables

The following tables summarize key findings related to the biological activity and toxicity of this compound and methanol:

Study Focus Key Findings
Anticancer ActivityInhibits proliferation in cancer cell lines; induces apoptosis.
Neuroprotective EffectsPotential modulation of neurotransmitter systems; reduction of oxidative stress.
Toxicity ProfileAcute toxicity observed in methanol poisoning cases; severe metabolic acidosis noted .
Case Study Symptoms Outcome
Methanol Poisoning in Saudi ArabiaSevere metabolic acidosis; visual impairmentThree patients died; three discharged after treatment .
Methanol Poisoning in IndonesiaBilateral optic atrophy; visual lossNo recovery observed; significant neurological damage reported .

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